Dodecaethylene glycol functions as a cross-linking agent, forming bonds between molecules. This property proves valuable in organic synthesis, particularly in the creation of polymers and hydrogels. Studies have utilized dodecaethylene glycol for applications such as:
Researchers have employed dodecaethylene glycol to create silica-encapsulated nanotags for surface-enhanced Raman scattering (SERS)-based immunoassays. These nanotags allow for the detection of multiple pathogens in serum samples PubChem: ).
Dodecaethylene glycol has also been used in the development of alpha-L-fucosidase immunoassays for the early detection of hepatocellular carcinoma (HCC), a type of liver cancer Sigma-Aldrich: .
Dodecaethylene glycol finds application in the field of targeted protein degradation through its use as a linker molecule in PROTACs (proteolysis-targeting chimeras). PROTACs are heterobifunctional molecules designed to recruit E3 ubiquitin ligases to target proteins, marking them for degradation by the cellular machinery. The linker, such as dodecaethylene glycol in this case, plays a crucial role in connecting the target protein binding moiety to the E3 ligase recruiting moiety within the PROTAC molecule GLPBIO: .
Dodecaethylene glycol is a polyether compound with the chemical formula and a molecular weight of approximately 498.68 g/mol. It consists of a linear chain of twelve ethylene glycol units, which contributes to its hydrophilic properties. The compound is characterized by multiple hydroxyl groups, making it soluble in water and various organic solvents. Dodecaethylene glycol is commonly used in biochemical applications due to its non-toxic nature and ability to form hydrogen bonds, which enhances its interaction with biological molecules.
Dodecaethylene glycol exhibits several biological activities that make it valuable in pharmaceutical and biomedical applications:
Dodecaethylene glycol is synthesized through the polymerization of ethylene oxide. The general synthesis process includes:
Alternative methods may involve coupling reactions where shorter polyethylene glycol chains are linked together using coupling agents.
Dodecaethylene glycol finds applications across various fields:
Research has indicated that dodecaethylene glycol interacts favorably with biological membranes, influencing their characteristics:
Dodecaethylene glycol belongs to a class of compounds known as polyethylene glycols. Here are some similar compounds along with a comparison highlighting dodecaethylene glycol's uniqueness:
Compound | Molecular Weight | Number of Ethylene Units | Unique Features |
---|---|---|---|
Ethylene Glycol | 62.07 g/mol | 2 | Commonly used antifreeze; low molecular weight. |
Tetraethylene Glycol | 198.24 g/mol | 4 | Used in hydraulic fluids; higher viscosity than dodecaethylene glycol. |
Hexaethylene Glycol | 246.32 g/mol | 6 | Often used in surfactants; lower hydrophilicity compared to dodecaethylene glycol. |
Decaethylene Glycol | 370.48 g/mol | 10 | Used in drug formulations; less soluble than dodecaethylene glycol. |
Dodecaethylene glycol stands out due to its higher molecular weight and hydrophilicity, making it particularly effective for applications requiring enhanced solubility and interaction with biological systems.
The development of dodecaethylene glycol is rooted in the broader history of polyethylene glycols, which were first synthesized in 1859 by A.V. Lourenço and Charles Adolphe Wurtz through the polymerization of ethylene oxide. Early PEG synthesis focused on shorter-chain variants, but advancements in controlled polymerization techniques during the mid-20th century enabled the production of longer, more uniform oligomers like dodecaethylene glycol.
A pivotal breakthrough occurred in the 1980s with the refinement of stepwise synthesis methods. Researchers such as Marshall et al. demonstrated the iterative addition of ethylene oxide units to glycol precursors, achieving precise control over chain length. This methodology laid the groundwork for synthesizing dodecaethylene glycol (12 ethylene oxide units) with high purity. By the 2010s, scalable processes emerged, such as the benzyl-group protection strategy reported by Xia et al., which enabled kilogram-scale production with 61% yield while minimizing chromatographic separations.
The compound’s utility grew alongside advancements in bioconjugation and drug delivery systems. Its incorporation into hydrogels and polymer matrices in the 2000s highlighted its potential in biomedical engineering, cementing its status as a key material in interdisciplinary research.
Dodecaethylene glycol is systematically named 3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane-1,35-diol under IUPAC guidelines, reflecting its 11 ether linkages and terminal hydroxyl groups. Its structure is alternatively described as HO-(CH₂CH₂O)₁₂-H, where the subscript denotes the 12 repeating ethylene oxide units.
Classified as a polyether diol, dodecaethylene glycol belongs to the PEG family, specifically the subgroup of α,ω-dihydroxy-terminated PEGs. Its classification hinges on the number of ethylene oxide units (n=12), distinguishing it from shorter (e.g., tetraethylene glycol, n=4) and longer (e.g., hexadecaethylene glycol, n=16) homologs.
Dodecaethylene glycol occupies a unique niche within the PEG spectrum, balancing hydrophilicity and molecular flexibility. The table below contrasts its properties with other PEG homologs:
Dodecaethylene glycol’s intermediate chain length grants it distinct advantages:
Dodecaethylene glycol’s modular structure and bifunctional termini have propelled its adoption across diverse fields: